1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester
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Overview
Description
1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester is an organic compound with the molecular formula C12H18O2. It is a colorless to slightly yellow liquid with a natural rose odor, often used in the fragrance industry for its floral and fruity notes . This compound is also known by other names such as ethyl safranate .
Preparation Methods
The synthesis of 1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester typically begins with mesityl oxide and ethyl acetoacetate. These starting materials undergo cyclization under acidic conditions to form ethyl 4-oxo-2,6,6-trimethyl-2-cyclohexenecarboxylate. This intermediate is then reduced and dehydrated to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance industry for its pleasant odor.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, although specific details may vary depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester include:
- Ethyl 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxylate
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
These compounds share structural similarities but differ in functional groups and specific properties. The uniqueness of this compound lies in its specific odor profile and applications in the fragrance industry.
Properties
CAS No. |
100520-15-8 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl 4,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-5-14-11(13)10-7-6-9(2)8-12(10,3)4/h6-7H,5,8H2,1-4H3 |
InChI Key |
HWYHIAJMCCJYNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(CC1(C)C)C |
Origin of Product |
United States |
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